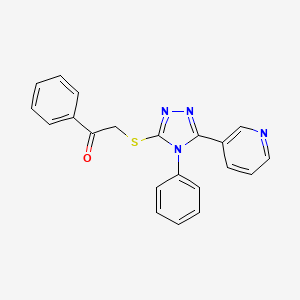

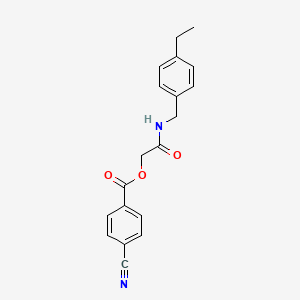

![molecular formula C19H16N4O2 B2527112 6,7-联(4-甲氧基苯基)-[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 685107-35-1](/img/structure/B2527112.png)

6,7-联(4-甲氧基苯基)-[1,2,4]三唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine family, which is a class of heterocyclic compounds that have garnered interest due to their potential pharmacological activities and their use in various chemical reactions to produce complex molecules.

Synthesis Analysis

The synthesis of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine can be achieved through multiple pathways. One method involves the deacylation of Biginelli-like precursors in the presence of KOH/H2O or the reduction of the corresponding triazolopyrimidines using LiAlH4, which can lead to the formation of functionalized derivatives . Another approach is the three-component synthesis, which involves the reaction of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde . Additionally, a green synthesis method has been developed for the catalyst-free synthesis in water, which is significant for the environmentally friendly production of these compounds .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a triazolopyrimidine core, which can be further substituted at various positions to yield a wide range of derivatives. The structure determination of these compounds is often based on spectroscopic methods such as 1H and 13C NMR, including NOE measurements, which provide detailed information about the molecular framework .

Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions. For instance, cyclocondensation reactions with hydroxylamine or hydrazine can lead to the formation of isoxazolo- and pyrazolo-triazolopyrimidines, respectively . Additionally, reactions with azides can yield bis(1H-1,2,3-triazolyl)pyrimidines, which are of interest due to their potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. These compounds have been characterized by various spectroscopic techniques, which provide insights into their acid behavior in aqueous solutions, stability constants of complexes with metal ions, and thermodynamic functions for complexation processes . The solubility and reactivity of these compounds can be significantly affected by the solvent used in the synthesis, as demonstrated by the environmentally friendly synthesis in water .

科学研究应用

抗菌活性

6,7-联(4-甲氧基苯基)-[1,2,4]三唑并[1,5-a]嘧啶衍生物已被鉴定为具有潜在抗菌活性的化合物。这些化合物属于更广泛的 1,2,4-三唑和三唑并嘧啶家族,已显示出对包括耐药形式的细菌(如金黄色葡萄球菌)在内的多种临床重要生物体具有广谱抗菌活性。它们的作用机制包括抑制细菌 DNA 复制和转录所必需的关键细菌酶,如 DNA 旋转酶和拓扑异构酶 IV,以及外排泵和青霉素结合蛋白。双重或多重抗菌作用机制使这些化合物对耐药菌株特别有效 (Li & Zhang, 2021)。

光学传感和医药应用

嘧啶衍生物,包括具有三唑并[1,5-a]嘧啶骨架的衍生物,由于其形成配位键和氢键的能力而以在光学传感器开发中的作用而著称。这些化合物不仅在传感应用中至关重要,还具有广泛的生物学和药用用途。嘧啶衍生物在传感材料和药理学意义上的多功能性突出了它们在从诊断到治疗干预的各种科学研究应用中的潜力 (Jindal & Kaur, 2021)。

新型药物合成

新型 1H-1,2,3-、2H-1,2,3-、1H-1,2,4- 和 4H-1,2,4-三唑衍生物(包括与三唑并[1,5-a]嘧啶家族相关的衍生物)的合成一直是近期制药研究的重点。这些化合物已被探索用于治疗多种疾病的潜力,包括炎症性疾病、传染病、癌症等。它们多样化的生物活性及其结构变化的潜力使它们成为开发新药的有价值靶点 (Ferreira 等,2013)。

光电材料

具有三唑并[1,5-a]嘧啶结构的化合物已被应用于新型光电材料的制造中。将喹唑啉和嘧啶片段并入 π 扩展共轭体系已被证明对于开发具有光致和电致发光特性的材料很有价值。这包括在有机发光二极管 (OLED)、光电转换元件和图像传感器中的应用,展示了这些化合物在药学化学之外的重大影响 (Lipunova 等,2018)。

未来方向

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research could focus on further exploring the potential of these compounds in various therapeutic areas, including their potential as isosteric replacements for purines . Additionally, further studies could investigate the synthesis of new compounds using copper-catalyzed 1,3 dipolar cycloaddition reactions .

作用机制

Target of Action

Triazolopyrimidines are often studied for their potential as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This can activate or deactivate the target proteins, affecting various cellular processes.

Biochemical Pathways

The inhibition of kinases can affect numerous biochemical pathways, as these enzymes are involved in many cellular processes, including cell growth, division, and death. By inhibiting specific kinases, it may be possible to disrupt the growth of cancer cells or modulate immune responses .

Result of Action

The cellular effects of “6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” would depend on the specific kinases it inhibits. In general, kinase inhibitors can lead to changes in cell growth, division, and survival .

属性

IUPAC Name |

6,7-bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-24-15-7-3-13(4-8-15)17-11-20-19-21-12-22-23(19)18(17)14-5-9-16(25-2)10-6-14/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCZBXUUISTBCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2527031.png)

![Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2527033.png)

![9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B2527035.png)

![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2527047.png)

![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)

![Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2527051.png)

![methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2527052.png)